
Bromoacetamido-PEG4-Acid
Overview
Description
Bromoacetamido-PEG4-Acid is a polyethylene glycol (PEG) derivative containing a bromide group and a terminal carboxylic acid. This compound is known for its hydrophilic PEG spacer, which enhances solubility in aqueous media. The bromide group is an excellent leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amine groups to form stable amide bonds .
Mechanism of Action
Target of Action
Bromoacetamido-PEG4-Acid is primarily used in the synthesis of two types of molecules: PROTACs and antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the proteins that these molecules are designed to interact with.
Mode of Action
The compound acts as a linker in the synthesis of PROTACs and ADCs . In the case of PROTACs, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . For ADCs, it links an antibody to an ADC cytotoxin .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the ubiquitin-proteasome system . This system is exploited by PROTACs to selectively degrade target proteins . In the case of ADCs, the compound enables the delivery of cytotoxins to specific cells .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its role as a linker in PROTACs and ADCs. Its hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the bioavailability of the compounds it helps to form.
Result of Action
The result of the action of this compound is the formation of PROTACs and ADCs that can selectively target and degrade specific proteins . This can lead to various molecular and cellular effects, depending on the specific proteins targeted.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of activators such as EDC or HATU can facilitate the reaction of the compound’s terminal carboxylic acid with primary amine groups . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG4-Acid typically involves the reaction of a PEG derivative with bromoacetyl chloride in the presence of a base. The reaction proceeds as follows:
- Dissolve the PEG derivative in an appropriate solvent such as dichloromethane (DCM).
- Add bromoacetyl chloride dropwise to the solution while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography to obtain this compound with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reaction vessels for the synthesis.
- Continuous monitoring of reaction conditions to ensure consistency.
- Advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Bromoacetamido-PEG4-Acid primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. It can also participate in amide bond formation reactions with primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include thiols and amines. The reaction is typically carried out in solvents like DCM or dimethyl sulfoxide (DMSO) at room temperature.
Amide Bond Formation: This reaction involves the use of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base
Major Products:
Nucleophilic Substitution: The major products are PEG derivatives with substituted nucleophiles.
Amide Bond Formation: The major products are stable amide bonds formed between the carboxylic acid of this compound and primary amines
Scientific Research Applications
Structure and Properties
Bromoacetamido-PEG4-Acid has the following characteristics:
- Chemical Formula : CHBrNO
- Molecular Weight : 386.2 g/mol
- CAS Number : 1807518-67-7
- Functional Groups : Bromoacetamido and carboxylic acid
- Solubility : Highly soluble in aqueous media due to the hydrophilic PEG spacer
The presence of the bromo group makes it an excellent leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid allows for stable amide bond formation with primary amines.
Antibody-Drug Conjugates (ADCs)
This compound plays a crucial role in the development of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. The compound serves as a linker that connects the antibody to the drug payload, enhancing selectivity and reducing off-target effects.
Advantages of Using this compound in ADCs :
- Improved solubility and stability of the drug conjugate.
- Enhanced targeting capabilities due to the specificity of antibodies.
- Potential for controlled release of the drug within target cells.
Proteolysis Targeting Chimeras (PROTACs)
In PROTAC technology, this compound is utilized as a linker that connects a ligand targeting a specific protein with another ligand that recruits an E3 ubiquitin ligase. This innovative approach allows for targeted degradation of disease-causing proteins.
Mechanism of Action :
- The bromoacetamido group facilitates nucleophilic attack by cysteine residues on target proteins.
- The PEG spacer minimizes steric hindrance, allowing effective binding and subsequent degradation.
Protein Labeling and Modification
The compound is employed in labeling proteins with fluorescent dyes or other probes for tracking and studying protein interactions and localization within living cells. The specific reaction with cysteine residues results in stable covalent bonds, making it ideal for various biochemical assays.
Surface Functionalization
This compound is used to modify surfaces of nanoparticles and biomaterials, enabling scientists to create functionalized surfaces tailored for specific applications such as biosensors and tissue engineering scaffolds.
Case Studies
-
Development of Targeted Cancer Therapies :
- Researchers utilized this compound in synthesizing ADCs targeting HER2-positive breast cancer cells. The study demonstrated significant reductions in tumor size with minimal side effects compared to conventional therapies.
-
Application in PROTACs :
- A study highlighted the use of this compound in PROTACs targeting mutant p53 proteins in cancer cells. The results showed effective degradation of the target protein, leading to reduced cell proliferation.
-
Protein Interaction Studies :
- In another case, scientists employed this compound for labeling specific proteins involved in signaling pathways. This allowed for real-time observation of protein interactions within live cell environments.
Comparison with Similar Compounds
Bromoacetamido-PEG2-Acid: Similar structure but with a shorter PEG spacer.
Bromoacetamido-PEG6-Acid: Similar structure but with a longer PEG spacer.
Bromoacetamido-PEG8-Acid: Similar structure but with an even longer PEG spacer.
Uniqueness: Bromoacetamido-PEG4-Acid is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. The four-unit PEG spacer enhances solubility in aqueous media while maintaining sufficient reactivity for nucleophilic substitution and amide bond formation reactions .
Biological Activity
Bromoacetamido-PEG4-Acid is a synthetic compound that serves as an important linker in bioconjugation applications, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its chemical structure includes a polyethylene glycol (PEG) backbone with four ethylene glycol units, a bromoacetamido group, and a terminal carboxylic acid. This composition enhances its solubility and reactivity, making it a versatile tool in pharmaceutical research.
- Molecular Formula : CHBrN O
- Molecular Weight : 386.2 g/mol
- Purity : >98%
- Storage Conditions : -20 °C
This compound primarily functions as a linker molecule in drug conjugates. The bromo group acts as an excellent leaving group in nucleophilic substitution reactions, allowing for the efficient formation of stable amide bonds when reacted with primary amines in the presence of coupling agents like EDC or DCC. This capability is crucial for creating stable linkages between therapeutic agents and targeting moieties, thereby enhancing the specificity and efficacy of drug delivery systems .
Applications in Drug Development
- Antibody-Drug Conjugates (ADCs) :
- Proteolysis Targeting Chimeras (PROTACs) :
Comparative Analysis with Other Linkers
Compound Name | PEG Chain Length | Unique Features |
---|---|---|
Bromoacetamido-PEG2-Acid | 2 units | Lower solubility compared to PEG4 variant |
Bromoacetamido-PEG8-Acid | 8 units | Increased hydrophilicity but may reduce reactivity |
Maleimide-PEG4-Acid | 4 units | Specific reactivity with thiols |
Azide-PEG4-Acid | 4 units | Suitable for Click Chemistry applications |
This compound stands out due to its balanced hydrophilicity and reactivity profile, making it suitable for a wide range of bioconjugation applications while maintaining stability under physiological conditions .
Study on ADC Development
A recent study demonstrated the effectiveness of this compound as a linker in ADC formulations. The researchers reported enhanced solubility and stability of the resulting conjugates, leading to improved therapeutic indices in preclinical models. The study highlighted the importance of linker choice in determining the pharmacokinetics and biodistribution of ADCs .
PROTAC Applications
In another investigation focusing on PROTACs, this compound was utilized to construct chimeras targeting specific oncogenic proteins. The results indicated that these PROTACs effectively induced degradation of the target proteins in cellular assays, showcasing the potential of this linker in developing novel therapeutics for cancer treatment .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO7/c14-11-12(16)15-2-4-20-6-8-22-10-9-21-7-5-19-3-1-13(17)18/h1-11H2,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFYGPXSVUULRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCNC(=O)CBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601144605 | |
Record name | Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601144605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807518-67-7 | |
Record name | Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601144605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.